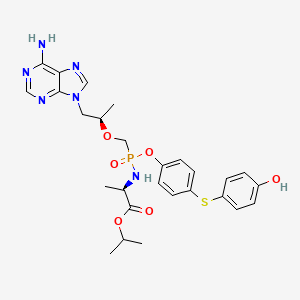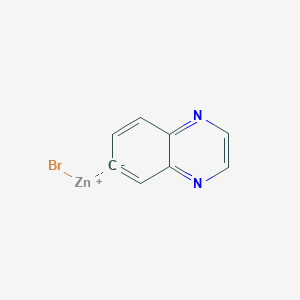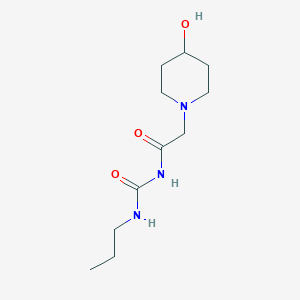
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is a chemical compound with a molecular formula of C10H20N2O3 It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide typically involves the following steps:
Formation of 4-hydroxypiperidine: This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Acylation: The hydroxyl group of 4-hydroxypiperidine is then acylated with chloroacetyl chloride to form 2-(4-hydroxypiperidin-1-yl)acetamide.
Carbamoylation: Finally, the acetamide derivative is reacted with propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)ethylamine.
Substitution: Formation of 2-(4-halopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Scientific Research Applications
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxypiperidin-1-yl)acetamide: Similar structure but lacks the propylcarbamoyl group.
2-(4-hydroxypiperidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is unique due to the presence of both the hydroxyl and propylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H21N3O3/c1-2-5-12-11(17)13-10(16)8-14-6-3-9(15)4-7-14/h9,15H,2-8H2,1H3,(H2,12,13,16,17) |
InChI Key |
JLWYMDOHKVUHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC(=O)CN1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




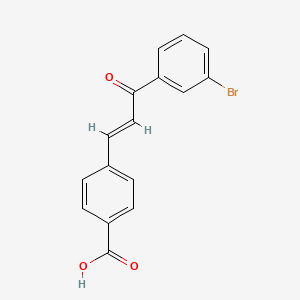
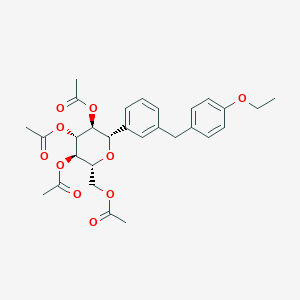



![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)

